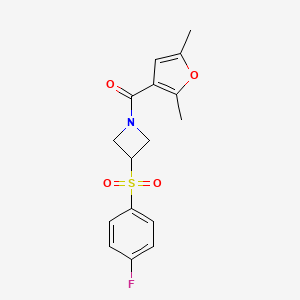

![molecular formula C24H20O5 B2919907 3-(2-Methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]chromen-4-one CAS No. 610751-95-6](/img/structure/B2919907.png)

3-(2-Methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]chromen-4-one, also known as DMC, is a flavonoid compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is derived from natural sources such as plants and has been synthesized in the laboratory for further study.

Applications De Recherche Scientifique

Synthesis and Characterization

A study by Alonzi et al. (2014) involved synthesizing and characterizing novel polystyrene-supported TBD catalysts. These catalysts were used in Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones for synthesizing various chromen-2-one derivatives, including Warfarin analogues. The study highlighted high conversion yields and the potential for reuse of these catalysts in similar synthetic processes (Alonzi et al., 2014).

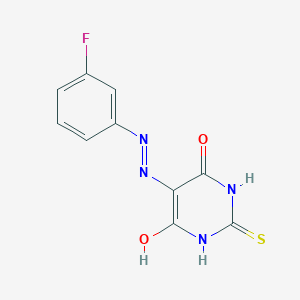

Molecular Docking and Structural Analyses

Research by Sert et al. (2018) conducted molecular docking, Hirshfeld surface, and structural analyses on novel hybrid compounds containing pyrazole and coumarin cores. This study provided insights into the molecular structure and interactions of similar chromen-2-one compounds (Sert et al., 2018).

Antibacterial and Antimicrobial Activities

A study by Behrami and Dobroshi (2019) synthesized and tested the antibacterial activity of various 4-hydroxy-chromen-2-one derivatives. The research aimed to develop novel organic compounds with high antibacterial activity (Behrami & Dobroshi, 2019).

Phototransformation Studies

Khanna et al. (2015) explored the phototransformation of certain chromenones, which led to the production of tetracyclic scaffolds. This study contributes to understanding the behavior of chromen-4-one compounds under UV light exposure (Khanna et al., 2015).

Synthesis of Crown Ethers

Bulut and Erk (2001) reported on the synthesis of chromenone-crown ethers. This research contributes to the understanding of the synthesis and potential applications of chromenone derivatives in the field of supramolecular chemistry (Bulut & Erk, 2001).

Propriétés

IUPAC Name |

3-(2-methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O5/c1-26-17-9-7-16(8-10-17)14-28-18-11-12-20-23(13-18)29-15-21(24(20)25)19-5-3-4-6-22(19)27-2/h3-13,15H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRNQUFMSVXSOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2919826.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2919831.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(3,5-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2919833.png)

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2919839.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2919840.png)

![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{4-hydroxy-4-[(morpholin-4-yl)methyl]piperidin-1-yl}propan-1-one](/img/structure/B2919841.png)

![7-(4-bromophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2919847.png)